molecular formula C18H38BrNO B14642240 N-Decyl-2-hydroxy-N,N-dimethylcyclohexan-1-aminium bromide CAS No. 52303-98-7

N-Decyl-2-hydroxy-N,N-dimethylcyclohexan-1-aminium bromide

Cat. No.: B14642240
CAS No.: 52303-98-7
M. Wt: 364.4 g/mol
InChI Key: VWPVWMBZWQLAIV-UHFFFAOYSA-M
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Description

N-Decyl-2-hydroxy-N,N-dimethylcyclohexan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to disrupt microbial cell membranes, making it an effective antimicrobial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decyl-2-hydroxy-N,N-dimethylcyclohexan-1-aminium bromide typically involves the quaternization of N,N-dimethylcyclohexan-1-amine with decyl bromide. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Decyl-2-hydroxy-N,N-dimethylcyclohexan-1-aminium bromide primarily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N-decyl-2-hydroxy-N,N-dimethylcyclohexan-1-amine .

Scientific Research Applications

N-Decyl-2-hydroxy-N,N-dimethylcyclohexan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis protocols for DNA and protein extraction.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in formulations of cleaning agents and detergents

Mechanism of Action

The compound exerts its effects primarily through the disruption of microbial cell membranes. The quaternary ammonium group interacts with the phospholipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

  • Didecyldimethylammonium chloride
  • Benzalkonium chloride
  • Cetyltrimethylammonium bromide

Uniqueness

Compared to similar compounds, N-Decyl-2-hydroxy-N,N-dimethylcyclohexan-1-aminium bromide offers a unique combination of hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant and antimicrobial agent. Its specific molecular structure allows for better interaction with microbial membranes, making it a potent disinfectant .

Properties

CAS No.

52303-98-7

Molecular Formula

C18H38BrNO

Molecular Weight

364.4 g/mol

IUPAC Name

decyl-(2-hydroxycyclohexyl)-dimethylazanium;bromide

InChI

InChI=1S/C18H38NO.BrH/c1-4-5-6-7-8-9-10-13-16-19(2,3)17-14-11-12-15-18(17)20;/h17-18,20H,4-16H2,1-3H3;1H/q+1;/p-1

InChI Key

VWPVWMBZWQLAIV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(C)C1CCCCC1O.[Br-]

Origin of Product

United States

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